molecular formula C14H11F3N4OS B2844441 2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1904374-66-8

2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No. B2844441
M. Wt: 340.32
InChI Key: YSISWIABYCNUOC-UHFFFAOYSA-N
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Description

The compound “2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a thiophenyl group, a trifluoromethyl group, and a triazolopyridinyl group . The trifluoromethyl group is a functional group with the formula -CF3, derived from the methyl group by replacing each hydrogen atom with a fluorine atom .


Synthesis Analysis

An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, from 2-chloropyrazine through the chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Physical And Chemical Properties Analysis

The trifluoromethyl group in this compound has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the compound’s physical and chemical properties, but specific details about these properties are not available.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is a precursor in the synthesis of innovative heterocycles, demonstrating its versatility in creating structures like pyrrole, pyridine, and thiophene derivatives. These synthesized compounds have shown potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis, highlighting their importance in agricultural chemical research (A. Fadda et al., 2017).

Anticancer Applications

Modifications of similar triazolopyridine acetamide compounds have been explored for their anticancer effects. By replacing the acetamide group with an alkylurea moiety, researchers achieved compounds with potent antiproliferative activities against human cancer cell lines, alongside reduced toxicity. This underscores the compound's potential in medicinal chemistry for developing new anticancer agents (Xiao-meng Wang et al., 2015).

Metal-Free Synthesis of Triazolopyridines

The compound also plays a role in the metal-free synthesis of biologically significant 1,2,4-triazolopyridines. Through a novel strategy involving oxidative N-N bond formation, researchers have developed an efficient approach to construct the triazolopyridine skeleton, opening new avenues for the synthesis of biologically active molecules (Zisheng Zheng et al., 2014).

Antimicrobial Agents

Another application involves the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Through a series of chemical reactions, compounds were obtained that inhibit mediator release, a critical factor in asthma. Some derivatives exhibited promising activity, paving the way for new therapeutic options for asthma (J. Medwid et al., 1990).

Luminescent Lanthanide Complexes

Research into thiophene-derivatized pybox complexes with Eu(III) and Tb(III) ions demonstrates the compound's utility in creating luminescent materials. These complexes show significant potential for applications in optical devices and sensors due to their high luminescence efficiencies (A. de Bettencourt-Dias et al., 2007).

properties

IUPAC Name

2-thiophen-3-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4OS/c15-14(16,17)10-1-3-21-11(6-10)19-20-12(21)7-18-13(22)5-9-2-4-23-8-9/h1-4,6,8H,5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSISWIABYCNUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CNC(=O)CC3=CSC=C3)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(thiophen-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

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